[3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone
Description
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F6NO/c21-19(22,23)15-5-1-3-12(9-15)17-8-7-14(11-27-17)18(28)13-4-2-6-16(10-13)20(24,25)26/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUSTZBJDRGDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where a trifluoromethyl-substituted benzene reacts with a pyridine derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more hydrogen atoms in the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
The trifluoromethyl group is known to significantly influence the pharmacological properties of compounds. Research indicates that compounds containing this functional group often exhibit enhanced potency and selectivity for biological targets.
Case Studies
- Anticancer Activity :
- Antimicrobial Properties :
- Research has indicated that derivatives of trifluoromethyl-containing compounds exhibit significant antimicrobial activity. The unique electronic properties imparted by the trifluoromethyl group enhance the compound's interaction with microbial membranes, leading to increased effectiveness against resistant strains .
Synthetic Applications
The synthesis of [3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing trifluoromethylated phenols in reactions with pyridine derivatives to form the target compound.
- Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to assemble the complex structure efficiently.
Material Science Applications
The unique properties of this compound make it suitable for use in advanced materials:
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance, making them ideal for high-performance applications.
- Coatings and Films : Due to their hydrophobic nature, compounds like this compound can be used in developing coatings that repel water and resist fouling.
Comparative Analysis of Trifluoromethyl Compounds
| Compound Name | Biological Activity | Synthetic Method | Material Science Application |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | Nucleophilic Substitution | Fluorinated Polymers |
| Ubrogepant | Migraine Treatment | Traditional Organic Synthesis | Not Applicable |
| Alpelisib | Cancer Treatment | Complex Multi-step Synthesis | Not Applicable |
Mechanism of Action
The mechanism by which [3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridinyl ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzylamine
- 6-[3-(Trifluoromethyl)phenyl]piperidine-3-carboxylic acid
Comparison: Compared to similar compounds, [3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone is unique due to the presence of both trifluoromethyl and pyridinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and ability to interact with a wide range of molecular targets, making it a valuable tool in scientific research and industrial applications.
Biological Activity
The compound [3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone is a notable member of the trifluoromethyl-substituted phenyl class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C19H15F6N
- Molecular Weight : 367.32 g/mol
- CAS Number : Not available in the provided sources.
Biological Activity Overview
Trifluoromethyl groups are known to enhance the pharmacological properties of compounds by increasing lipophilicity and altering metabolic pathways. The biological activities associated with trifluoromethyl-containing compounds include:
- Antimicrobial Activity : Compounds with trifluoromethyl substitutions have shown significant antimicrobial properties. For instance, studies indicate that derivatives with trifluoromethyl groups exhibit enhanced activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
- Anticancer Properties : Research has demonstrated that similar trifluoromethyl-substituted compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In particular, some derivatives have shown promising results in inhibiting angiogenesis and tumor growth through in vitro and in vivo studies .
- Enzyme Inhibition : The incorporation of trifluoromethyl groups can significantly influence enzyme interactions. For example, studies have noted increased potency in inhibiting enzymes involved in neurotransmitter uptake and other metabolic processes .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of several trifluoromethyl-substituted phenyl compounds against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) values for selected compounds ranged from 0.16 to 0.68 µM, indicating potent activity compared to standard treatments .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| Compound 13 | 0.16 | Antistaphylococcal |
| Compound 20 | 0.68 | Antitubercular |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of isobutyramides containing trifluoromethyl groups. The results indicated substantial antioxidant activity alongside anticancer effects, suggesting a dual mechanism of action through free radical scavenging and direct cytotoxicity against cancer cells .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Isobutyramide A | 12.5 | Breast Cancer |
| Isobutyramide B | 9.8 | Lung Cancer |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Targets : The trifluoromethyl group enhances binding affinity to protein targets, leading to effective inhibition.
- Alteration of Lipophilicity : Increased lipophilicity facilitates better membrane penetration, enhancing bioavailability and efficacy.
- Modulation of Metabolic Pathways : Trifluoromethyl groups can affect the metabolic stability of drugs, prolonging their action in biological systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions, leveraging palladium catalysts under inert atmospheres. Key steps include:
- Suzuki-Miyaura coupling : Reacting halogenated pyridine intermediates with boronic esters of 3-(trifluoromethyl)phenyl groups in the presence of Pd(PPh₃)₄ .
- Friedel-Crafts acylation : Using trifluoromethyl-substituted benzoyl chlorides with pyridine derivatives under Lewis acid catalysis (e.g., AlCl₃) .
- Solvent selection : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reactivity, while temperatures between 60–100°C improve coupling efficiency .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms trifluoromethyl group integration. ¹⁹F NMR is critical for detecting trifluoromethyl environments .
- X-ray crystallography : Resolves stereochemical ambiguities; used in analogous trifluoromethylphenyl ketones to validate bond angles and crystal packing .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC with UV detection : Quantifies purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites on the pyridine and trifluoromethylphenyl moieties .
- Molecular docking : Screens against protein targets (e.g., kinases) to predict binding affinities, leveraging the hydrophobic trifluoromethyl groups for enhanced ligand-receptor interactions .
- Molecular dynamics simulations : Models solvent effects and stability of the methanone core under physiological conditions .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Batch variability analysis : Compare synthetic routes (e.g., residual catalyst traces) using ICP-MS to rule out metal contamination .
- Stability profiling : Monitor degradation under varying pH/temperature via accelerated stability studies. Fluorinated compounds may hydrolyze in acidic conditions, altering bioactivity .
- Biological assay standardization : Use isogenic cell lines and control compounds (e.g., kinase inhibitors) to normalize activity measurements .
Q. What strategies improve regioselectivity during functionalization of the pyridine ring?
- Methodological Answer :
- Directing groups : Install temporary groups (e.g., pyridyl boronates) to steer cross-coupling reactions toward the 3- or 6-positions .
- Microwave-assisted synthesis : Enhances selectivity for meta-substitution on the pyridine ring by reducing side reactions .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during trifluoromethylphenyl coupling .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Flow chemistry : Continuous reactors minimize exothermic risks during Friedel-Crafts steps and improve mixing for biphasic reactions .
- Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce costs and metal leaching .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
